p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester

Overview

Description

p-Toluenesulfonic acid (p-TsOH) is a strong organic acid catalyst that has been widely used in various organic synthesis reactions due to its non-volatile nature and strong acidity. It is particularly useful in the synthesis of esters, as it can act as an efficient catalyst under mild conditions, which is beneficial for preventing the formation of undesirable byproducts and ensuring high purity of the final products .

Synthesis Analysis

The synthesis of esters using p-TsOH as a catalyst has been demonstrated to be highly efficient when assisted by ultrasound, which can significantly reduce reaction times and improve yields . This method has been applied to the synthesis of saturated aliphatic esters from synthetic aliphatic acids in methanol or ethanol. Similarly, p-TsOH has been used in the preparation of bile acid methyl esters, offering a mild and safe alternative to conventional methods that may involve hazardous reagents .

Molecular Structure Analysis

While the papers provided do not directly analyze the molecular structure of p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester, the use of p-TsOH in the synthesis of various organic compounds suggests that its molecular structure is conducive to catalyzing esterification reactions. The presence of the tosyl group (p-toluenesulfonyl) is likely to play a key role in the reactivity of the compound .

Chemical Reactions Analysis

p-TsOH has been shown to be a highly active and selective esterification catalyst, promoting the condensation of carboxylic acids and alcohols under mild conditions . It has also been used to catalyze the synthesis of 1-[aryl-(pyrimidin-2-ylamino)-methyl]-naphthalen-2-ol derivatives via a three-component reaction . Additionally, p-TsOH has been utilized in the lactonization of γ,δ-epoxy esters to produce tosyloxy lactones, demonstrating its versatility in different chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-TsOH make it an attractive catalyst for organic synthesis. It is a solid at room temperature, which simplifies handling and measurement. Its strong acidity and non-volatile nature allow for its use in a variety of reactions without the risk of evaporation or loss of catalytic activity. The papers highlight its use in one-pot multicomponent synthesis reactions, which underscores its efficiency and the ease of workup procedures associated with its use . Furthermore, the use of supported p-TsOH as an isocyanide scavenger showcases its robustness and eco-friendly properties, making it suitable for odorless workup and purification processes .

Scientific Research Applications

1. Denitrogenation of Fuel Oil

- Application Summary : PTSA-based Deep Eutectic Solvents (DESs) are being developed as an alternative to conventional organic solvents and ionic liquids to extract nitrogen compounds from fuel oil .

- Methods of Application : A new DES was formed from a combination of tetrabutylphosphonium bromide (TBPBr) and PTSA at a 1:1 molar ratio. Ternary liquid–liquid equilibrium experiments were performed with different feed concentrations of nitrogen compounds .

- Results : More than 99% of quinoline was extracted from heptane and pentadecane using the DES, leaving the minutest amount of the contaminant. Selectivity was up to 11,000 for the heptane system and up to 24,000 for the pentadecane system at room temperature .

2. Delignification of Biomass

- Application Summary : Aqueous p-Toluenesulfonic acid (p-TsOH) is used for delignification of biomass, which is crucial for biorefinery .

- Methods of Application : Biomass fractionation using the aqueous p-TsOH was investigated. The dissolved lignin and residual lignin in the pretreated biomass, together with the original lignin without pretreatment were determined, analyzed and compared using various techniques .

3. Organic Transformations

- Application Summary : PTSA catalyzed organic transformations have been an active area of research for developing efficient synthetic methodologies .

- Results : Catalysis using PTSA is associated with many advantages, such as operational simplicity, high selectivity .

4. Synthesis of Resveratrol

- Application Summary : PTSA monohydrate is used as a catalyst in the synthesis of resveratrol .

- Results : The outcomes of the synthesis were not detailed in the search results .

5. Biodiesel Production

- Application Summary : PTSA is a typical homogeneous acid used for biodiesel production. Due to its high deliquescence and non-recyclability, it is necessary to synthesize a recyclable solid acid .

- Methods of Application : UiO-66 (Zr) is used to support PTSA through defect coordination. The obtained catalyst (UiO-G) is characterized with various techniques. The effects of esterification parameters on conversion are investigated to obtain the optimal conditions .

- Results : The maximum conversion of oleic acid to biodiesel of 91.3% is achieved with a molar ratio of methanol/oleic acid of 12 and a catalyst amount of 8 wt% at 70 °C for 2 h .

6. Organic Transformations

- Application Summary : The utilization of PTSA enables the synthesis of many important structural scaffolds without any hazardous metals, making it desirable in numerous applications of sustainable and green chemistry .

- Results : The outcomes of the synthesis were not detailed in the search results .

7. Hydrolysis of Waste Polyethylene Terephthalate

- Application Summary : PTSA is used as an acid catalyst for the hydrolysis of waste polyethylene terephthalate (PET) under relatively mild conditions .

- Methods of Application : The study describes the use of concentrated PTSA for PET hydrolysis, enabling the degradation of approximately 100% of PET into 96.2% of terephthalic acid (TPA) within 90 minutes at 150 °C .

- Results : The used PTSA was easily recovered from the filtrate after TPA collection using simple concentration and crystallization technologies. The recovered PTSA still maintained excellent catalytic efficiency for PET hydrolysis after five consecutive cycles .

8. Synthesis of Important Structural Scaffolds

- Application Summary : The utilization of PTSA enables the synthesis of many important structural scaffolds without any hazardous metals, making it desirable in numerous applications of sustainable and green chemistry .

- Results : The outcomes of the synthesis were not detailed in the search results .

Safety And Hazards

Future Directions

properties

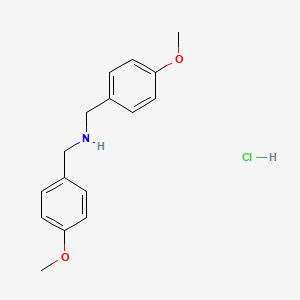

IUPAC Name |

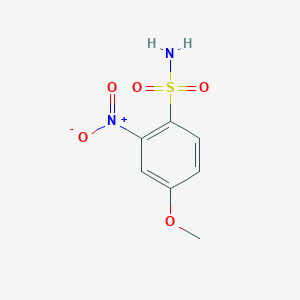

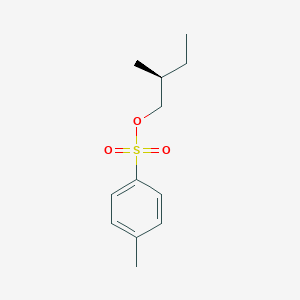

[(2S)-2-methylbutyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-4-10(2)9-15-16(13,14)12-7-5-11(3)6-8-12/h5-8,10H,4,9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEVJTNZYIMANV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)COS(=O)(=O)C1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Toluenesulfonic Acid (S)-2-Methylbutyl Ester | |

CAS RN |

63526-71-6, 38261-81-3 | |

| Record name | 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063526716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-methyl-, 1-(4-methylbenzenesulfonate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (S)-(+)-2-Methylbutyl p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Methoxyphenyl)methyl]azepane](/img/structure/B3022567.png)